Cas no 1110767-01-5 (Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)-)

Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)-
- 3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
- (Z)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
- 3,5-dichloro-4-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]benzoic acid
- (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
- CS-0158441
- SCHEMBL3057078
- 1110767-01-5
- (E)-3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-enyl)benzoic acid
- 3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
- AC-29014
- 2089386-33-2
- AKOS027327366
- C13H12Cl2O4
- (E)-3,5-dichloro-4-(2-ethyloxycarbonylpropenyl)benzoic acid
- MFCD29918463
- 3,5-dichloro-4-[(E)-3-ethoxy-2-methyl-3-oxoprop-1-enyl]benzoic acid
- 3,5-Dichloro-4-[(1e)-3-ethoxy-2-methyl-3-oxo-1-propen-1-yl]benzoic acid
- DS-11376
- LS-14191
- 1110767-89-9
- DB-215128
- SC5070
- DB-204850
- 3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoicacid
- 4-((E)-2-(ethoxycarbonyl)prop-1-enyl)-3,5-dichlorobenzoic acid
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- MDL: MFCD30471709
- Inchi: 1S/C13H12Cl2O4/c1-3-19-13(18)7(2)4-9-10(14)5-8(12(16)17)6-11(9)15/h4-6H,3H2,1-2H3,(H,16,17)
- InChI Key: YHVIKIKTANFPCN-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(Cl)=C(C=C(C)C(OCC)=O)C(Cl)=C1
Computed Properties
- Exact Mass: 302.0112642g/mol
- Monoisotopic Mass: 302.0112642g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6Ų
- XLogP3: 3.7
Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM485915-250mg |
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid |
1110767-01-5 | 97% | 250mg |
$271 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00732437-100mg |
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid |
1110767-01-5 | 97% mix TBC as stabilizer | 100mg |
¥1205.0 | 2023-03-01 | |
Ambeed | A290273-1g |
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid |
1110767-01-5 | 97% mix TBC as stabilizer | 1g |
$630.0 | 2024-04-26 | |
AstaTech | SC5072-0.25/G |
3,5-DICHLORO-4-[(1Z)-3-ETHOXY-2-METHYL-3-OXO-1-PROPEN-1-YL]BENZOIC ACID |
1110767-01-5 | 95% | 0.25g |
$282 | 2023-09-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1560333-250mg |
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid |
1110767-01-5 | 98% | 250mg |
¥2618.00 | 2024-08-09 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB00732437-250mg |
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid |
1110767-01-5 | 97%mixTBCasstabilizer | 250mg |
¥2403.00 | 2023-09-15 | |
Ambeed | A290273-100mg |
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid |
1110767-01-5 | 97% mix TBC as stabilizer | 100mg |
$188.0 | 2023-03-02 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB00732437-100mg |
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid |
1110767-01-5 | 97%mixTBCasstabilizer | 100mg |
¥1300.00 | 2023-09-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00732437-250mg |
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid |
1110767-01-5 | 97% mix TBC as stabilizer | 250mg |
¥2228.0 | 2023-03-01 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB00732437-1g |
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid |
1110767-01-5 | 97%mixTBCasstabilizer | 1g |
¥6007.00 | 2023-09-15 |
Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)- Related Literature
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
Additional information on Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)-
Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)- (CAS No. 1110767-01-5): A Comprehensive Overview
Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)-, identified by its CAS number CAS No. 1110767-01-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its complex molecular structure, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple functional groups, including chloro and ethoxy substituents, as well as an α,β-unsaturated carbonyl system, contributes to its versatility in chemical transformations and biological interactions.
The structural motif of Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)- is particularly intriguing due to its ability to participate in diverse chemical reactions. The dichlorobenzene core provides a stable aromatic framework, while the ethoxy and α,β-acryloxy groups introduce reactivity that can be exploited for further functionalization. This compound has been explored in the development of novel pharmaceutical agents, where its structural features are leveraged to modulate biological pathways and enhance therapeutic efficacy.
In recent years, the interest in Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)- has been fueled by its potential applications in medicinal chemistry. Researchers have been investigating its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The α,β-acryloxy group, in particular, has been identified as a key moiety that can undergo Michael addition reactions with nucleophiles, leading to the formation of complex scaffolds with pharmacological relevance.
The compound's unique electronic properties have also made it a subject of interest in materials science. Its ability to interact with various biological targets has been exploited in the design of probes for biochemical assays. For instance, derivatives of Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oکسо-onepropenyl) have been used to develop fluorescent indicators for studying enzyme activity and cellular signaling pathways. These applications highlight the compound's potential beyond traditional pharmaceuticals and into diagnostic tools.
Recent advancements in synthetic methodologies have further enhanced the utility of Benzoic acid, 3,5-dichloro-octahydroxyquinoline. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have enabled the efficient synthesis of complex derivatives with tailored biological activities. These methods have opened new avenues for drug discovery and have allowed chemists to explore the full synthetic potential of this compound.
The pharmacological profile of Benzoic acid, particularly its derivatives like Benzoic acid, has been extensively studied. Preclinical data suggests that compounds containing this moiety may exhibit anti-inflammatory and analgesic properties. The dichlorobenzene ring enhances lipophilicity, which can improve membrane permeability and bioavailability. Additionally, the ethoxy group can participate in hydrogen bonding interactions with biological targets, influencing binding affinity and efficacy.
In conclusion,Benzoic acid,35dichlor04(39ethoxy22methyl33oxonepropen11yl)
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